3-bromo-2-chloro-4-methylquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-bromo-2-chloro-4-methylquinoline is a type of quinoline, which is a nitrogen-containing bicyclic compound . Quinolines are widely found throughout nature in various forms and are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

Quinoline and its derivatives have shown substantial biological activities. There are different techniques for the synthesis of 2-methylquinoline, and Doebner–von Miller is the best . Yalgin and co-workers report the synthesis of 2-methyl-quinoline .Molecular Structure Analysis

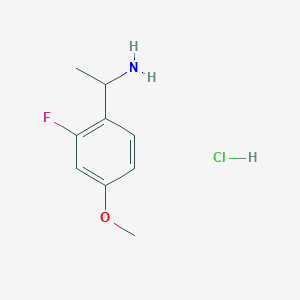

The molecular formula of this compound is C10H7BrClN . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .Physical And Chemical Properties Analysis

The molecular weight of this compound is 256.53 . It is a solid substance .Wirkmechanismus

Target of Action

Quinoline and its derivatives, to which this compound belongs, are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, suggesting that they interact with various biological targets .

Mode of Action

Quinoline derivatives are known to undergo various chemical reactions, such as reductive elimination and dehydrative cyclo-condensation , which may contribute to their interaction with biological targets.

Biochemical Pathways

Given the broad biological activity of quinoline derivatives , it can be inferred that multiple pathways could potentially be influenced.

Result of Action

Quinoline derivatives are known to exhibit a range of biological and pharmaceutical activities , suggesting that the effects of this compound could be diverse and context-dependent.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 3-bromo-2-chloro-4-methylquinoline in laboratory experiments is its high solubility in water and other solvents. This makes it easy to work with and to measure accurately. Additionally, it is relatively inexpensive and readily available. One limitation of using this compound in laboratory experiments is that it is volatile and can evaporate quickly, making it difficult to work with in certain experiments.

Zukünftige Richtungen

For research on 3-bromo-2-chloro-4-methylquinoline include further investigation of its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, it may be possible to use this compound as a tool for studying the structure and function of proteins and other macromolecules. It may also be possible to use it to study the mechanisms of action of drugs and to develop new drugs. Finally, further research is needed to explore its potential protective effects against oxidative stress, inflammation, and apoptosis.

Synthesemethoden

3-bromo-2-chloro-4-methylquinoline can be synthesized from 4-chloro-3-methylquinoline and bromine in the presence of a base such as potassium carbonate. The reaction proceeds in two steps: first, the bromine is added to the 4-chloro-3-methylquinoline in an aqueous solution to form this compound; then, the base is added to neutralize the excess bromine. The reaction is typically carried out at room temperature.

Wissenschaftliche Forschungsanwendungen

3-bromo-2-chloro-4-methylquinoline has been widely used in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. In chemistry, it has been used as a reagent for the synthesis of other compounds. In biochemistry, it has been used as a tool for studying the structure and function of proteins and other macromolecules. In pharmacology, it has been used to study the mechanisms of action of drugs and to develop new drugs.

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-2-chloro-4-methylquinoline involves the bromination and chlorination of 2-methylquinoline followed by methylation of the resulting 3-bromo-2-chloroquinoline.", "Starting Materials": [ "2-methylquinoline", "bromine", "hydrochloric acid", "sodium hydroxide", "methyl iodide" ], "Reaction": [ "Step 1: Bromination of 2-methylquinoline with bromine in the presence of hydrochloric acid to yield 3-bromo-2-methylquinoline.", "Step 2: Chlorination of 3-bromo-2-methylquinoline with hydrochloric acid and sodium hydroxide to yield 3-bromo-2-chloro-4-methylquinoline.", "Step 3: Methylation of 3-bromo-2-chloroquinoline with methyl iodide in the presence of a base to yield 3-bromo-2-chloro-4-methylquinoline." ] } | |

CAS-Nummer |

1134335-05-9 |

Molekularformel |

C10H7BrClN |

Molekulargewicht |

256.5 |

Reinheit |

95 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.